molecular formula C19H19N3O2S2 B2417866 2-ethoxy-N-(5-((1-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 477216-10-7

2-ethoxy-N-(5-((1-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2417866
CAS No.: 477216-10-7
M. Wt: 385.5
InChI Key: WJHNECRXMZGRPA-UHFFFAOYSA-N
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Description

2-ethoxy-N-(5-((1-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that features a thiadiazole ring, a benzamide group, and an ethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(5-((1-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Phenylethylthio Group: This step involves the nucleophilic substitution of a suitable leaving group on the thiadiazole ring with 1-phenylethylthiol.

    Attachment of the Benzamide Group: The final step involves the coupling of the thiadiazole derivative with 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(5-((1-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring and the phenylethylthio group can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiadiazole ring and phenylethylthio group.

    Reduction: Reduced forms of the compound, potentially leading to the cleavage of the thiadiazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-ethoxy-N-(5-((1-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its potential biological activity.

    Materials Science: The compound could be used in the synthesis of novel materials with unique properties.

    Biological Studies: It may be used to study the interactions of thiadiazole derivatives with biological targets.

    Industrial Applications: Potential use in the development of new catalysts or as intermediates in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(5-((1-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiadiazole ring and the phenylethylthio group are likely to play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide
  • 2-{[N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide

Uniqueness

2-ethoxy-N-(5-((1-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. The combination of the ethoxy group, phenylethylthio group, and benzamide moiety further enhances its potential for diverse applications.

Properties

IUPAC Name

2-ethoxy-N-[5-(1-phenylethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S2/c1-3-24-16-12-8-7-11-15(16)17(23)20-18-21-22-19(26-18)25-13(2)14-9-5-4-6-10-14/h4-13H,3H2,1-2H3,(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHNECRXMZGRPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)SC(C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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